

A Technical Guide to 6-Oxo Simvastatin-d6: Physical and Chemical Properties

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Compound of Interest

Compound Name: 6-Oxo Simvastatin-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Oxo Simvastatin-d6**, a deuterated analog of a significant simvastatin impurity. This document is intended to serve as a valuable resource for researchers engaged in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, particularly those working with statin-based therapeutics.

Introduction

6-Oxo Simvastatin is a recognized impurity and metabolite of Simvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and triglycerides.^[1] The deuterated form, **6-Oxo Simvastatin-d6**, serves as a critical internal standard for sensitive and accurate quantification of 6-Oxo Simvastatin in various biological matrices and pharmaceutical formulations using mass spectrometry-based assays. Its use is paramount in studies requiring precise analytical measurements, such as pharmacokinetic and metabolic profiling.

Chemical and Physical Properties

The structural distinction of 6-Oxo Simvastatin from Simvastatin is the presence of a ketone group at the 6th position of the hexahydronaphthalene ring. In **6-Oxo Simvastatin-d6**, six deuterium atoms are incorporated into the 2,2-dimethylbutanoate side chain, providing a distinct mass shift for mass spectrometric analysis without significantly altering its chemical behavior.

Chemical Structure

Synonyms: 2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; L 669262-d6[2]

The IUPAC name for the non-deuterated 6-Oxo Simvastatin is (1S,7R,8R,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-6-oxo-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate.[3]

Tabulated Physical and Chemical Data

Quantitative data for **6-Oxo Simvastatin-d6** is not extensively available in public literature. The following table summarizes the available data for both the deuterated and non-deuterated forms for comparison.

Property	6-Oxo Simvastatin-d6	6-Oxo Simvastatin	Simvastatin (for reference)
CAS Number	Not Available[4][5]	130468-11-0[3][6]	79902-63-9[7]
Molecular Formula	C ₂₅ H ₃₀ D ₆ O ₆ [2][4][5]	C ₂₅ H ₃₆ O ₆ [1][3][4]	C ₂₅ H ₃₈ O ₅ [7]
Molecular Weight	438.59 g/mol [2][4][5]	432.55 g/mol [8]	418.57 g/mol
Appearance	White to Pale Yellow Solid[3]	White or almost white crystalline powder[9]	
Melting Point	Not Available	174 °C[1][10], 174 - 178°C[11]	Not Available
Boiling Point	Not Available	609.5±55.0 °C (Predicted)[11]	Not Available
Density	Not Available	1.16±0.1 g/cm ³ (Predicted)[11]	Not Available
pKa	Not Available	13.49±0.40 (Predicted)[11]	Not Available
Solubility	Not Available	Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)[11]	Practically insoluble in water, freely soluble in alcohol[9]
Storage	2-8°C Refrigerator[3], -20°C Freezer[11]	2-8°C Refrigerator, Under Inert Atmosphere[3]	Not Available

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **6-Oxo Simvastatin-d6** are not publicly available and are likely proprietary to the manufacturers. However, this section outlines general methodologies for the synthesis of simvastatin impurities and their subsequent purification and analysis, which can be adapted for **6-Oxo Simvastatin-d6**.

Synthesis of Simvastatin Impurities

The synthesis of simvastatin impurities, such as the β -hydroxy acid and methyl ether derivatives, has been described.[12] These syntheses often involve chemical modifications of simvastatin. For instance, the β -hydroxy acid can be synthesized by alkaline hydrolysis of the lactone ring of simvastatin.[12] While a specific synthesis for 6-Oxo Simvastatin is not detailed, it would likely involve an oxidation step on the simvastatin molecule. The deuterated version would be synthesized using a deuterated starting material for the 2,2-dimethylbutanoic acid side chain.

Purification of Statin Impurities

Preparative High-Performance Liquid Chromatography (HPLC) is a common technique for the isolation and purification of pharmaceutical impurities.[13][14]

- Stationary Phase: A reversed-phase column, such as a C18 column, is typically employed.[13][14]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often used to achieve separation.[14]
- Detection: A UV detector is used to monitor the elution of the compounds.[13]
- Post-Purification: The collected fractions containing the pure impurity are then concentrated, and the solvent is removed, often by lyophilization, to obtain the solid compound.[13]

Analytical Methods for Simvastatin Impurities

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for the detection and quantification of simvastatin and its impurities.[4][10][15]

- HPLC Method:
 - Column: A reversed-phase C18 column is commonly used.[12][15]
 - Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with a modifier like orthophosphoric acid.[12][16] A gradient elution program is often necessary to separate all impurities.[15]

- Detection: UV detection at an appropriate wavelength is used for quantification.[12]
- LC-MS/MS Method:
 - This method provides high sensitivity and selectivity, which is crucial for impurity profiling. [4][10]
 - A hybrid quadrupole time-of-flight mass spectrometer can be used for the identification of impurities.[10]
 - This technique is particularly important for deuterated standards like **6-Oxo Simvastatin-d6**, where the mass difference is the basis for quantification.

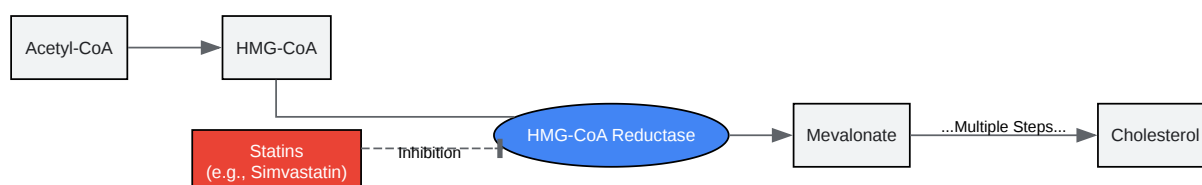
Biological Context and Signaling Pathways

Simvastatin, and by extension its metabolites and impurities, exert their primary biological effect through the inhibition of HMG-CoA reductase.[1][17][18]

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[17][18] By competitively inhibiting this enzyme, statins reduce the endogenous production of cholesterol in the liver.[17] This leads to an upregulation of LDL receptors on hepatocytes and an increased clearance of LDL cholesterol from the bloodstream.[17]

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by statins.

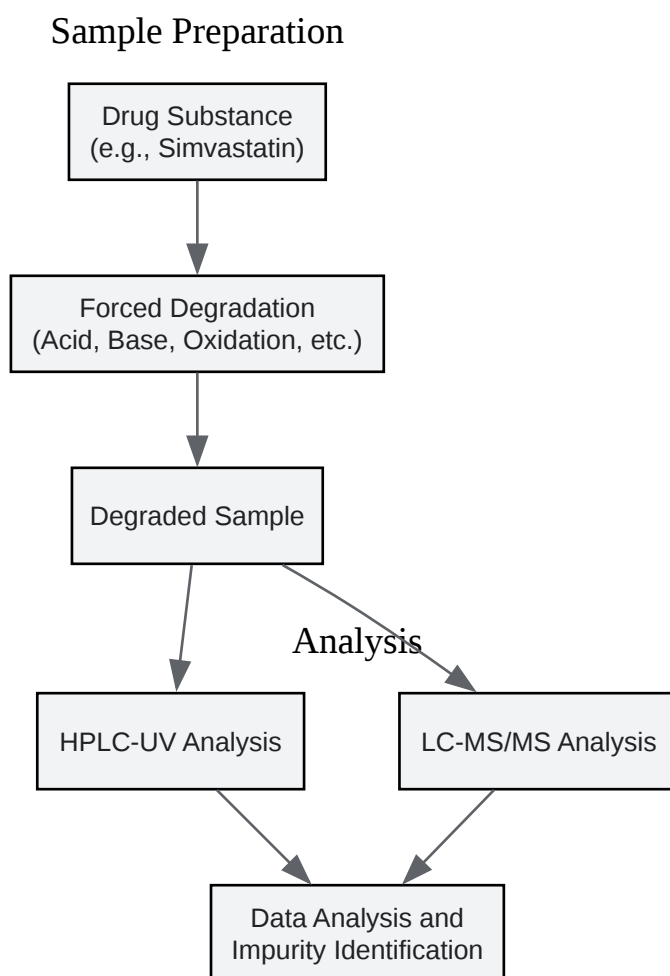


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Caption: Inhibition of the HMG-CoA Reductase Pathway by Statins.

Experimental Workflow for Impurity Analysis

The general workflow for the identification and quantification of impurities in a pharmaceutical substance involves forced degradation studies followed by analysis using chromatographic and spectrometric techniques.



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Caption: General workflow for pharmaceutical impurity analysis.

Conclusion

6-Oxo Simvastatin-d6 is an indispensable tool for the accurate bioanalytical and pharmaceutical analysis of its non-deuterated counterpart. While specific physical and chemical data for this deuterated standard are limited in the public domain, a comprehensive understanding of its properties can be extrapolated from data on 6-Oxo Simvastatin and general knowledge of statin chemistry. The experimental protocols for the analysis of simvastatin impurities are well-established and can be readily adapted for use with **6-Oxo Simvastatin-d6**. A thorough understanding of the HMG-CoA reductase pathway provides the necessary biological context for the significance of studying simvastatin and its related compounds. This guide serves as a foundational resource for scientists and researchers, enabling more informed experimental design and data interpretation.

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